(1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
Description
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-19-5-6-20(2)22(16-19)29-12-14-30(15-13-29)25(33)21-4-3-10-31(17-21)23-7-8-24(28-27-23)32-11-9-26-18-32/h5-9,11,16,18,21H,3-4,10,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRIEBKJODMSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Activité Biologique
The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone , often referred to as "compound 1," is a complex organic molecule characterized by the presence of multiple heterocyclic structures. Its unique composition suggests potential applications in pharmacology, particularly in targeting various biological pathways.
Structural Characteristics
The compound features:
- Piperidine and piperazine rings : Known for their roles in enhancing biological activity.
- Imidazole and pyridazine moieties : Associated with significant enzyme inhibition and receptor modulation.
The molecular formula is , with a molecular weight of 388.5 g/mol. The structure includes a methanone functional group, which is often crucial for biological interactions.
Biological Activity
Research indicates that compounds similar to compound 1 exhibit diverse biological activities, particularly as inhibitors of key enzymes and receptors involved in various diseases.
Inhibitory Activity
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition :
- Compounds with imidazole and pyridazine structures have been shown to inhibit PI3K, which plays a critical role in cancer cell proliferation and survival.
- Dopamine Receptor Interaction :
Case Studies
Several studies have explored the biological activity of similar compounds:
The mechanism of action for compound 1 likely involves:
- Receptor Binding : The imidazole and pyridazine components facilitate binding to specific receptors, modulating their activity.
- Enzyme Inhibition : The methanone group may enhance binding affinity to enzymes involved in critical signaling pathways.
Synthesis and Optimization
The synthesis of compound 1 typically involves multi-step organic reactions that require careful optimization to achieve high yields. Key steps may include:
- Formation of piperidine and piperazine derivatives.
- Introduction of imidazole and pyridazine units through coupling reactions.
- Final modification to incorporate the methanone group.
Applications De Recherche Scientifique
The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone , identified by its CAS number 1334371-26-4, has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, particularly in medicinal chemistry, pharmacology, and related fields.
Basic Information
- Molecular Formula : C22H24N6O
- Molecular Weight : 388.5 g/mol
- Structure : The compound features a complex structure combining imidazole, pyridazine, and piperidine moieties, which are known for their biological activity.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing novel pharmaceuticals. The presence of the imidazole and piperidine rings is significant as these structures are commonly associated with various therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing imidazole and piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The compound may thus serve as a scaffold for developing new antibacterial agents.
Neuropharmacology
The piperidine moiety is often linked to neuroactive compounds. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The unique combination of the piperidine and imidazole groups in this compound could enhance its efficacy as a neuropharmacological agent.
Cancer Research
Compounds with similar structural features have been investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The design of small molecules that interfere with mitosis is an active area of cancer research . Given the structural characteristics of this compound, it may possess similar anticancer properties worth exploring.
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between this compound and biological targets. Such studies can provide insights into its binding affinity and mechanism of action, facilitating the optimization of its structure for enhanced biological activity .
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to the target compound were synthesized and evaluated for antimicrobial activity using standard methods such as agar diffusion tests. Results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the imidazole and piperidine components could enhance efficacy .
Case Study 2: Neuroactive Properties
In a study focusing on neuroactive compounds, derivatives similar to this compound were tested for their ability to modulate serotonin receptors. The results demonstrated promising activity, indicating potential applications in treating mood disorders .
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution on Pyridazine
The pyridazine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-3 and C-6). For example:
-
Chlorination : Reaction with POCl₃ in pyridine at 110°C replaces hydroxyl or amino groups with chlorine.
Example : -
Amination : Piperidine or piperazine derivatives react with halogenated pyridazines via Buchwald-Hartwig coupling (Pd catalysis).
Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 90°C .
Functionalization of Piperazine and Piperidine
The piperazine and piperidine rings participate in alkylation, acylation, and sulfonylation:
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) in THF/NaH yields sulfonamide derivatives.
Example : -
Acylation : Methanone groups undergo Friedel-Crafts acylation with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃).
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:
-
Suzuki-Miyaura Coupling : Pyridazine halides react with boronic acids.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
Yield : ~70% for analogous compounds . -
Sonogashira Coupling : Alkynes couple with halogenated pyridazines.
Example :
Oxidation and Reduction
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Methanone Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Example :Yields: 60–80% .
-
Imidazole Oxidation : H₂O₂/FeSO₄ oxidizes imidazole to urea derivatives, though this is less common due to ring stability .
Acid-Base Reactions
Piperazine and imidazole moieties act as weak bases, forming salts with acids (e.g., HCl):
This property is exploited in purification and salt formation for pharmaceutical applications .
Mechanistic Insights
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are identified from the literature, focusing on pyridazine/imidazole cores and piperidine/piperazine derivatives.
Substituent-Driven Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Compound 74 () features a trifluoromethyl group, which improves metabolic stability and may enhance binding to hydrophobic enzyme pockets . In contrast, the target compound’s 2,5-dimethylphenyl group (electron-donating) likely increases lipophilicity, favoring blood-brain barrier penetration.
- Piperazine vs. Piperidine Linkers : Piperazine derivatives (e.g., target compound) offer greater conformational flexibility and hydrogen-bonding capacity compared to piperidine-based analogues like compound 74, which may influence receptor selectivity.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
While direct pharmacological data for the target compound are absent, structural parallels suggest:
- Metabolic Stability : The trifluoromethyl group in compound 74 may confer longer half-life than the target’s dimethylphenyl group, which is more prone to oxidative metabolism .
- Receptor Binding : The benzoimidazole in compound 7 () could exhibit stronger binding to histamine receptors due to extended aromaticity, whereas the target’s imidazole-pyridazine core may favor kinase or GPCR targets .
Méthodes De Préparation
Structural Overview and Key Synthetic Challenges
The target molecule integrates three distinct heterocyclic systems: a pyridazine core substituted with an imidazole moiety at the 6-position, a piperidine ring at the 3-position of pyridazine, and a 4-(2,5-dimethylphenyl)piperazine group linked via a methanone bridge. Key challenges include:
- Regioselective functionalization of the pyridazine ring to install the imidazole and piperidine groups.
- Stereochemical control during piperidine and piperazine ring formation to ensure conformational stability.
- Coupling efficiency between the pyridazine-piperidine and piperazine subunits via the methanone linker.
Synthesis of the Pyridazine-Imidazole Core
The 6-(1H-imidazol-1-yl)pyridazin-3-yl subunit is constructed through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Search result describes a desymmetrization strategy for pyridazine-3,6-diones using N-alkyl substitution. Adapting this method:
- Bromomaleic anhydride reacts with hydrazine derivatives to yield N-alkylpyridazine-3,6-diones.
- Tosylation of the dione intermediate introduces a leaving group (e.g., O-tosyl) at the 3-position, enabling subsequent substitution with imidazole.
- Suzuki-Miyaura coupling with imidazole-bearing boronic acids under Pd(PPh₃)₄ catalysis installs the imidazole group at the 6-position.
Critical parameters include the use of dimethoxyethane (DME)/water solvent systems and microwave-assisted heating to accelerate coupling kinetics.
Functionalization with Piperidine
The piperidine ring is introduced at the pyridazine 3-position via reductive amination or nucleophilic substitution:
- Reductive amination : Reacting 3-aminopyridazine with ketones (e.g., pentanedione) in the presence of NaBH(OAc)₃ forms the piperidine ring. This method ensures high yields (60–76%) and avoids racemization.
- Protection-deprotection strategy : Temporary protection of the pyridazine nitrogen with ethyltrifluoroacetate prevents unwanted side reactions during piperidine formation.
Post-functionalization, X-ray diffraction analysis confirms the chair conformation of the piperidine ring, critical for maintaining structural rigidity.
Synthesis of 4-(2,5-Dimethylphenyl)piperazine
The 4-(2,5-dimethylphenyl)piperazine moiety is prepared via:
- Buchwald-Hartwig amination : Coupling 2,5-dimethylbromobenzene with piperazine using Pd catalysts.
- Reductive amination : Reacting 2,5-dimethylaniline with bis-ketones followed by hydrogenation.
Notably, anhydrous potassium carbonate in dry acetone minimizes hydrolysis during thiocyanate-mediated cyclization.
Methanone Bridge Formation
The final coupling step involves connecting the pyridazine-piperidine and piperazine subunits via a methanone group:
- Acyl chloride intermediate : Treating the pyridazine-piperidine fragment with phosgene generates an acyl chloride, which reacts with the piperazine amine under Schotten-Baumann conditions.
- Borane-mediated coupling : As described in search result, borane-2-methylpyridine complex facilitates the coupling in DMSO, achieving 17.5% yield after HPLC purification.
Key analytical validation :
- ¹H NMR (700 MHz, CD₃OD) confirms methanone connectivity through distinct carbonyl signals (δ 8.29 ppm).
- ESI-HRMS verifies molecular weight (445.6 g/mol) and fragmentation patterns consistent with the target structure.
Optimization and Scalability Considerations
- Solvent selection : DMSO enhances solubility of intermediates but requires careful removal via vacuum distillation to prevent oxidation.
- Purification : Reverse-phase HPLC (C18 column) with formic acid modifiers achieves >95% purity.
- Scale-up challenges : Low yields in borane-mediated coupling (17.5%) necessitate alternative catalysts (e.g., HATU/DIPEA) for industrial-scale synthesis.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with core heterocyclic formations (e.g., pyridazine or piperidine) followed by coupling reactions. For example, imidazole and pyridazine moieties may be synthesized via nucleophilic substitution or cyclization, as seen in similar compounds . Intermediates are characterized using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%). Mass spectrometry (ESI-MS or HRMS) validates molecular weights .
Q. How should researchers verify the structural integrity of the final product?
- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals from aromatic/heterocyclic regions. X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable. Cross-validate with FTIR to confirm functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹) .
Q. What are standard protocols for assessing preliminary biological activity?
- Methodological Answer : Begin with in vitro assays targeting receptors/kinases structurally related to the compound’s moieties (e.g., histamine or serotonin receptors due to piperazine/imidazole motifs). Use dose-response curves (IC50/EC50) and compare to reference inhibitors. Cell viability assays (MTT) assess cytotoxicity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous DMSO or ethanol. Monitor stability via HPLC every 3–6 months; degradation products >5% warrant repurification. Avoid prolonged exposure to light due to aromatic/heterocyclic photosensitivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazine-imidazole coupling step?
- Methodological Answer : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂/CuI) for cross-coupling efficiency. Optimize solvent polarity (DMF vs. THF) and temperature (80–120°C) to favor nucleophilic attack. Use DoE (Design of Experiments) to balance reaction time and byproduct formation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with variable substituents on the 2,5-dimethylphenyl or imidazole groups. Test in parallel against biological targets (e.g., receptor binding assays). Computational molecular docking (AutoDock Vina) predicts binding affinities, guiding synthetic priorities .
Q. How can computational modeling predict metabolic pathways or toxicity?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., piperazine N-oxidation). MD simulations identify potential reactive metabolites. Validate with in vitro microsomal assays (human liver microsomes) to confirm predictions .
Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : Re-run NMR under variable temperatures to distinguish dynamic effects (e.g., rotamers in piperazine rings). Use high-resolution MS to resolve isotopic patterns and confirm molecular formulas. Cross-check with X-ray or alternative derivatization .
Q. What are the dominant degradation pathways under physiological conditions?
- Methodological Answer : Incubate in pH 7.4 buffer at 37°C and analyze via LC-MS. Likely pathways include hydrolysis of the methanone group or oxidation of the imidazole ring. Stabilize via prodrug strategies (e.g., esterification of labile groups) .
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